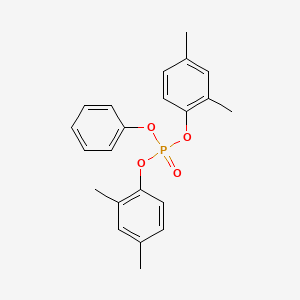
Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl dixylyl phosphate is an organophosphorus compound characterized by the presence of phenyl and dixylyl groups attached to a phosphate moiety. This compound is part of a broader class of organophosphates, which are widely studied for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl dixylyl phosphate can be synthesized through various methods, including the reaction of phosphorus oxychloride with phenol derivatives in the presence of a base. One common approach involves the reaction of phosphorus oxychloride with anhydrous powdered sodium phenoxide, followed by distillation to obtain the desired product .
Industrial Production Methods: Industrial production of phenyl dixylyl phosphate typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl dixylyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenol and dixylyl phosphate.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Substitution: Reagents such as alkyl halides or other electrophiles can be used in the presence of a base or catalyst.
Major Products:
Aplicaciones Científicas De Investigación
Phenyl dixylyl phosphate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenyl dixylyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target . The phosphate group plays a crucial role in these interactions by forming stable complexes with the target molecules .
Comparación Con Compuestos Similares
Phenylphosphates: Compounds like phenylphosphate share similar structural features but differ in their specific functional groups and reactivity.
Phosphinates and Phosphonates: These compounds have similar phosphorus-containing moieties but differ in their overall structure and chemical properties.
Uniqueness: Phenyl dixylyl phosphate is unique due to the presence of both phenyl and dixylyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
86864-88-2 |
|---|---|
Fórmula molecular |
C22H23O4P |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
bis(2,4-dimethylphenyl) phenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-16-10-12-21(18(3)14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-13-11-17(2)15-19(22)4/h5-15H,1-4H3 |
Clave InChI |
LHDWQHHGFDELQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)

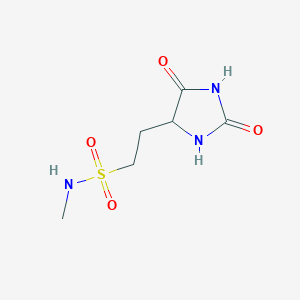
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)

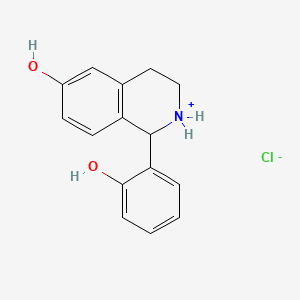
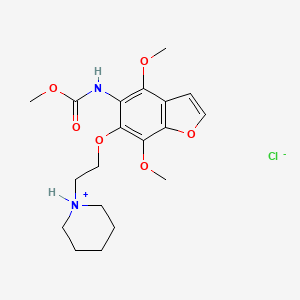
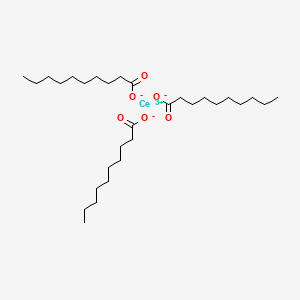
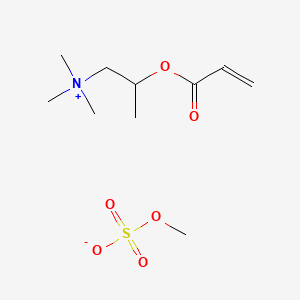


![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
